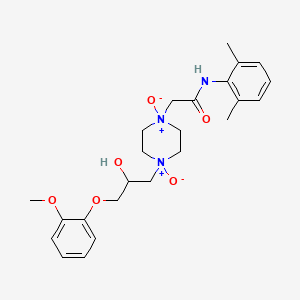

Ranolazine Bis(N-Oxide)

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1,4-dioxidopiperazine-1,4-diium-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N3O6/c1-18-7-6-8-19(2)24(18)25-23(29)16-27(31)13-11-26(30,12-14-27)15-20(28)17-33-22-10-5-4-9-21(22)32-3/h4-10,20,28H,11-17H2,1-3H3,(H,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIUBGFGNJNWYSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C[N+]2(CC[N+](CC2)(CC(COC3=CC=CC=C3OC)O)[O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00858361 | |

| Record name | N-(2,6-Dimethylphenyl)-2-{4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1,4-dioxo-1lambda~5~,4lambda~5~-piperazin-1-yl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246816-00-1 | |

| Record name | Ranolazine bis(N-oxide) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246816001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2,6-Dimethylphenyl)-2-{4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1,4-dioxo-1lambda~5~,4lambda~5~-piperazin-1-yl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RANOLAZINE BIS(N-OXIDE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GF8UVL7D96 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ranolazine and the Formation of its Bis(N-Oxide) Impurity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathways for the anti-anginal agent Ranolazine, with a specific focus on the formation, identification, and control of its critical process-related impurity, Ranolazine Bis(N-Oxide). As a Senior Application Scientist, the following narrative synthesizes established chemical principles with practical, field-proven insights to ensure a robust understanding of this pharmaceutical compound.

Introduction to Ranolazine and the Imperative of Impurity Profiling

Ranolazine, chemically known as N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1-piperazineacetamide, is a piperazine derivative used for the treatment of chronic stable angina pectoris.[1] It functions as an inhibitor of the late inward sodium current (INa) in cardiac muscle, which helps to reduce intracellular calcium levels and, consequently, myocardial tension and oxygen demand.[2] Ranolazine is a racemic mixture containing equal amounts of (R) and (S) enantiomers.[1]

In the development and manufacturing of any active pharmaceutical ingredient (API), the identification and control of impurities are of paramount importance. Impurities can arise from various sources, including starting materials, intermediates, side reactions, and degradation of the API.[3][4] These unwanted chemicals can potentially affect the safety and efficacy of the final drug product. Therefore, regulatory authorities mandate stringent control over impurities.[5]

One of the notable impurities in Ranolazine synthesis is Ranolazine N,N-Dioxide, also referred to as Ranolazine Bis(N-Oxide).[6][7] This impurity is formed by the oxidation of both tertiary amine nitrogens within the piperazine ring of the Ranolazine molecule. Understanding its formation pathway is crucial for developing effective control strategies.

The Synthetic Pathway of Ranolazine

Several synthetic routes for Ranolazine have been reported.[5] A commonly employed and illustrative pathway involves a three-step process, which is outlined below. The causality behind the experimental choices is critical for both yield and purity.

A prevalent synthesis strategy involves the following key transformations:[8][9][10]

-

Amide Formation: The synthesis typically begins with the acylation of 2,6-dimethylaniline with chloroacetyl chloride. This reaction is often carried out in the presence of a base, such as triethylamine or sodium carbonate, to neutralize the hydrochloric acid byproduct. The choice of a non-protic solvent like dichloromethane is common to avoid unwanted side reactions.[8][9]

-

Piperazine Alkylation: The resulting N-(2,6-dimethylphenyl) chloroacetamide is then reacted with piperazine. This nucleophilic substitution reaction attaches the piperazine ring to the acetamide moiety. This step often requires refluxing in a protic solvent like ethanol or methanol to facilitate the reaction.[8][11]

-

Epoxide Ring-Opening: The final step is the condensation of the piperazine intermediate with 1-(2-methoxyphenoxy)-2,3-epoxypropane. This reaction, an epoxide ring-opening by the secondary amine of the piperazine, is typically performed in a mixture of solvents like methanol and toluene under reflux conditions.[9][12] The resulting product is Ranolazine, which can then be converted to its dihydrochloride salt for improved stability and solubility.[13]

Visualizing the Synthesis Pathway

The following diagram illustrates a common synthetic route to Ranolazine.

Caption: A common three-step synthesis pathway for Ranolazine.

Ranolazine Bis(N-Oxide): Formation and Mechanism

The formation of N-oxide impurities is a common degradation pathway for pharmaceuticals containing tertiary amine functionalities, particularly when exposed to oxidizing conditions.[14] In the case of Ranolazine, the piperazine ring contains two tertiary nitrogen atoms, both of which are susceptible to oxidation.

Ranolazine Bis(N-Oxide) , with the chemical name 1-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazine 1,4-dioxide, is formed when both of these nitrogen atoms are oxidized.[6] This can occur during synthesis if oxidizing agents are present or during storage if the drug substance is exposed to air and light. Forced degradation studies have shown that Ranolazine is particularly sensitive to oxidative stress, such as exposure to hydrogen peroxide (H₂O₂), leading to the formation of N-oxide and Di-N-Oxide (Bis-N-Oxide) impurities.[10][15]

Mechanism of N-Oxide Formation

The formation of an N-oxide involves the oxidation of a tertiary amine. The lone pair of electrons on the nitrogen atom attacks an oxygen atom from an oxidizing agent (e.g., H₂O₂). This results in the formation of a new N-O bond, with the nitrogen atom becoming positively charged and the oxygen atom negatively charged, creating a coordinate covalent bond.

Visualizing the Impurity Formation

The following diagram illustrates the formation of Ranolazine Mono-N-Oxide and Bis(N-Oxide) from the parent drug under oxidative conditions.

Caption: Oxidative formation of Ranolazine N-Oxide impurities.

Analytical Methodologies for Impurity Detection

To ensure the quality and safety of Ranolazine, robust analytical methods are required to detect and quantify potential impurities, including Ranolazine Bis(N-Oxide). A variety of chromatographic techniques are employed for this purpose.[16]

Data Presentation: Comparison of Analytical Techniques

| Technique | Column | Mobile Phase | Detection | Key Application | Reference |

| RP-HPLC | C8 or C18 (e.g., Inertsil C8-3, 150mm x 4.6mm, 5µm) | Gradient or isocratic elution with acetonitrile and a buffered aqueous phase (e.g., triethylamine buffer at pH 3.0) | UV at 220 nm or 273 nm | Routine quality control, stability testing, and quantification of Ranolazine and its known impurities. | [15][17] |

| UPLC | C18 (e.g., Zorbax RRHD Bonus RP C-18, 2.1 x 150mm, 1.8µm) | Gradient elution with a suitable mobile phase | UV at 225 nm | High-throughput analysis and improved resolution of impurities. | [10] |

| LC-MS/MS | C18 PFP (e.g., Poroshell C18 PFP, 150 x 3.0 mm, 2.7µ) | Gradient elution with 0.1% formic acid in water and methanol | Mass Spectrometry (ESI+) | Identification and trace-level quantification of potential genotoxic impurities. | [3][18] |

Experimental Protocol: A Representative Stability-Indicating HPLC Method

The following is a detailed protocol for a stability-indicating HPLC method, adapted from validated procedures, designed to separate Ranolazine from its degradation products.[15]

Objective: To quantify Ranolazine and resolve its impurities, including those formed under forced degradation conditions.

1. Instrumentation and Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Inertsil C8-3 column (150 mm x 4.6 mm, 5 µm particle size).

-

Acetonitrile (HPLC grade).

-

Triethylamine (TEA).

-

Phosphoric acid.

-

Purified water.

-

Ranolazine reference standard and impurity standards.

2. Chromatographic Conditions:

-

Mobile Phase: A mixture of acetonitrile and buffer solution (30:70 v/v).

-

Buffer Solution: Prepare by adding 4.2 mL of triethylamine to 1000 mL of purified water. Adjust the pH to 3.00 ± 0.05 with phosphoric acid.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 220 nm.

-

Injection Volume: 10 µL.

-

Run Time: Approximately 9 minutes.

3. Preparation of Solutions:

-

Standard Solution (Example Concentration): Accurately weigh and dissolve an appropriate amount of Ranolazine reference standard in the mobile phase to obtain a final concentration of approximately 0.002 mg/mL.

-

Sample Solution: Prepare the sample by dissolving the Ranolazine drug substance or product in the mobile phase to achieve a known concentration (e.g., 0.25 mg/mL). Filter the solution through a 0.45 µm filter before injection.

4. Forced Degradation Study Protocol:

-

Acid Hydrolysis: Treat the sample with 0.1 N HCl at an elevated temperature (e.g., 70°C) for a specified period.

-

Base Hydrolysis: Treat the sample with 0.1 N NaOH at room temperature.

-

Oxidative Degradation: Expose the sample to a solution of hydrogen peroxide (e.g., 30% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C).

-

Photolytic Degradation: Expose the sample to UV light (e.g., 1.2 million lux hours).

5. Analysis and Validation:

-

Inject the standard, sample, and forced degradation solutions into the HPLC system.

-

Assess the specificity of the method by ensuring that the Ranolazine peak is well-resolved from all impurity peaks.

-

Validate the method according to ICH guidelines for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Strategies for Impurity Control

Controlling the formation of Ranolazine Bis(N-Oxide) and other impurities requires a multi-faceted approach, integrating process optimization and careful handling.

-

Process Optimization: During synthesis, it is crucial to minimize the presence of oxidizing agents and control reaction conditions such as temperature and reaction time. The use of an inert atmosphere (e.g., nitrogen) can also prevent oxidation.[8]

-

Purification: Effective purification of intermediates and the final API is essential. Crystallization is a powerful technique for removing impurities. The choice of solvent for crystallization is critical to ensure the selective precipitation of the desired compound while leaving impurities in the mother liquor.

-

Storage and Handling: Ranolazine drug substance should be stored in well-closed containers, protected from light and high temperatures, to minimize degradation during storage.

-

Quality by Design (QbD): A QbD approach to process development can help in identifying critical process parameters that impact impurity formation and establishing a robust control strategy.[5]

Conclusion

The synthesis of Ranolazine is a well-established process, but like all pharmaceutical manufacturing, it requires rigorous control to ensure the purity and safety of the final product. Ranolazine Bis(N-Oxide) is a critical impurity that primarily forms under oxidative conditions. A thorough understanding of its formation mechanism, coupled with the implementation of sensitive and specific analytical methods like HPLC and LC-MS/MS, is essential for its control. By applying principles of process optimization, effective purification, and proper storage, drug development professionals can ensure that Ranolazine meets the stringent quality standards required for patient safety.

References

- Ranolazine synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/ProductSynthesisManagement/162712-35-8/95635-55-5_EN.htm]

- Improved Process For The Total Synthesis Of Ranolazine. Quick Company. [URL: https://www.quickcompany.in/patents/improved-process-for-the-total-synthesis-of-ranolazine]

- Synthesis of Ranolazine. Chempedia - LookChem. [URL: https://www.lookchem.com/chempedia/synthesis-of-cas-95635-55-5.html]

- A BRIEF REVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY OF RANOLAZINE. IJNRD. [URL: https://www.ijnrd.org/papers/IJNRD2310384.pdf]

- Ranolazine-impurities. Pharmaffiliates. [URL: https://www.pharmaffiliates.com/en/ranolazine-and-its-impurities]

- ISOLATION AND STRUCTURAL ELUCIDATION OF DEGRADATION PRODUCTS OF RANOLAZINE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [URL: https://ijpsr.

- Ranolazine N-oxide Impurity. Veeprho. [URL: https://veeprho.com/ranolazine-n-oxide-impurity/]

- Preparation of ranolazine. Google Patents. [URL: https://patents.google.

- A Rapid, Selective and Sensitive Electrospray Ionization Assisted LC-MS Method for Ranolazine and Identification of Its Two Potential. Impactfactor. [URL: https://www.impactfactor.org/PDF/IJPQA/15/IJPQA,Vol15,Issue1,Article19.pdf]

- Simultaneous and Trace Level Quantification of Five Potential Genotoxic Impurities in Ranolazine Active Pharmaceutical Ingredient Using LC-MS/MS. Scirp.org. [URL: https://www.scirp.

- Stability Indicating Method Development and Validation of Ranolazine Extended Release Tablets. [URL: https://www.researchgate.net/publication/338948756_Stability_Indicating_Method_Development_and_Validation_of_Ranolazine_Extended_Release_Tablets]

- Method Development And Validationfordetermination Of N- Nitroso Ranolazine In Ranolazine Prolonged Release (Pr) Tablets 750 MG B. [URL: https://www.jcaajournals.org/uploads/paper/02b285f812160d3c52ea35b4489a2657.pdf]

- STABILITY INDICATING LC METHOD FOR THE DETERMINATION OF RANOLAZINE HYDROCHLORIDE IN THE BULK DRUG AND IN PHARMACEUTICAL DOSAGE FORM. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/STABILITY-INDICATING-LC-METHOD-FOR-THE-OF-IN-THE-N-Srinivasa-Rao/096131c385b2e9877b0981b16258074d0a07747e]

- isolation and structural elucidation of degradation products of ranolazine. IJPSR. [URL: https://ijpsr.

- A closer look on how to meet the stringent regulatory requirement of genotoxic impurities in Ranolazine. Dr. Reddy's. [URL: https://www.drreddys.com/media/8093/a-closer-look-on-how-to-meet-the-stringent-regulatory-requirement-of-genotoxic-impurities-in-ranolazine.pdf]

- Ranolazine: A Review on Analytical Method and Its Determination in Synthetic Mixture. Asian Journal of Pharmaceutical Analysis. [URL: https://ajpa.info/index.php/ajpa/article/view/178]

- Ranolazine N,N-Dioxide Impurity | CAS 1246816-00-1. Veeprho. [URL: https://veeprho.com/ranolazine-n-n-dioxide-impurity-cas-1246816-00-1/]

- Ranolazine EP Impurities & USP Related Compounds. SynThink Research Chemicals. [URL: https://synthinkchemicals.com/ranolazine-impurities]

- Ranolazine Impurities. SynZeal. [URL: https://www.synzeal.com/ranolazine-impurities]

- Ranolazine. Wikipedia. [URL: https://en.wikipedia.org/wiki/Ranolazine]

- Ranolazine Side Effects: Common, Severe, Long Term. Drugs.com. [URL: https://www.drugs.com/sfx/ranolazine-side-effects.html]

- Ranolazine, 雷诺嗪. New Drug Approvals. [URL: https://newdrugapprovals.org/2014/03/12/ranolazine-%E9%9B%B7%E8%AF%BA%E5%97%AA/]

- Ranolazine Bis(N-Oxide). molsyns.com. [URL: https://molsyns.com/ranolazine-bis-n-oxide-1246816-00-1]

- (A) Schematic presentation of Ranolazine synthesis; (B) blend... ResearchGate. [URL: https://www.researchgate.

- Crystalline and amorphous form of ranolazine and the process for manufacturing them. Google Patents. [URL: https://patents.google.

- CAS 1246816-00-1 Ranolazine Bis (N-Oxide). BOC Sciences. [URL: https://www.bocsci.com/product/ranolazine-bis-n-oxide-cas-1246816-00-1-419010.html]

- Ranolazine Bis-N-Oxide | 1246816-00-1. SynThink Research Chemicals. [URL: https://synthinkchemicals.com/product/1246816-00-1]

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. Ranolazine - Wikipedia [en.wikipedia.org]

- 3. Simultaneous and Trace Level Quantification of Five Potential Genotoxic Impurities in Ranolazine Active Pharmaceutical Ingredient Using LC-MS/MS [scirp.org]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. apibackend-dev.drreddys.com [apibackend-dev.drreddys.com]

- 6. veeprho.com [veeprho.com]

- 7. Ranolazine Bis(N-Oxide) | molsyns.com [molsyns.com]

- 8. “Improved Process For The Total Synthesis Of Ranolazine” [quickcompany.in]

- 9. Synthesis of Ranolazine - Chempedia - LookChem [lookchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Ranolazine synthesis - chemicalbook [chemicalbook.com]

- 12. US20110151258A1 - Preparation of ranolazine - Google Patents [patents.google.com]

- 13. WO2006008753A1 - Crystalline and amorphous form of ranolazine and the process for manufacturing them - Google Patents [patents.google.com]

- 14. ijpsr.com [ijpsr.com]

- 15. medipol.edu.tr [medipol.edu.tr]

- 16. ajpaonline.com [ajpaonline.com]

- 17. STABILITY INDICATING LC METHOD FOR THE DETERMINATION OF RANOLAZINE HYDROCHLORIDE IN THE BULK DRUG AND IN PHARMACEUTICAL DOSAGE FORM | Semantic Scholar [semanticscholar.org]

- 18. eudoxuspress.com [eudoxuspress.com]

A Technical Guide to Ranolazine Bis(N-Oxide): Structure, Properties, and Analytical Considerations

An In-depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Ranolazine is a cornerstone therapy for chronic stable angina, distinguished by its unique mechanism of inhibiting the late inward sodium current in cardiomyocytes.[1][2] The clinical efficacy and safety of any pharmaceutical agent are intrinsically linked to its metabolic fate and impurity profile. Ranolazine undergoes extensive hepatic metabolism, resulting in over 100 identifiable metabolites.[1] Among these and potential process-related impurities, oxidative derivatives are of significant interest. This technical guide provides a comprehensive overview of Ranolazine Bis(N-Oxide), a key di-oxidized derivative of the parent drug. We will delve into its chemical structure, physicochemical properties, pathways of formation, and the critical analytical methodologies required for its identification and quantification. This document is designed to serve as a vital resource for professionals engaged in the research, development, and quality control of Ranolazine-based therapeutics.

Introduction to Ranolazine and the Importance of its Oxidative Metabolites

1.1 Ranolazine: Mechanism of Action and Therapeutic Use

Ranolazine is an anti-anginal agent approved for the treatment of chronic angina.[1] Unlike traditional anti-anginals, its therapeutic effect is not dependent on reducing heart rate or blood pressure.[2][3] Instead, Ranolazine selectively inhibits the late phase of the inward sodium current (INa).[1][4] This inhibition reduces the intracellular sodium overload that occurs during ischemia, which in turn mitigates the calcium overload via the Na+-Ca2+ exchanger. The resulting decrease in intracellular calcium reduces ventricular wall tension and myocardial oxygen consumption, alleviating anginal symptoms.[1]

1.2 Metabolic Pathways of Ranolazine

Ranolazine is extensively metabolized in the liver, with less than 5% of the dose excreted unchanged.[2][3] The primary enzymes responsible for its biotransformation are Cytochrome P450 3A4 (CYP3A4) and, to a lesser degree, CYP2D6.[1][3] In addition to CYP-mediated reactions, N-oxidation is a common metabolic pathway for compounds containing tertiary amine functionalities, like the piperazine ring in Ranolazine. This reaction is often catalyzed by both CYP enzymes and Flavin-containing Monooxygenases (FMOs).[5]

1.3 Ranolazine Bis(N-Oxide): A Key Metabolite and Process-Related Impurity

Ranolazine Bis(N-Oxide) is a molecule where both nitrogen atoms of the central piperazine ring have been oxidized. Its presence is significant for two primary reasons:

-

As a Metabolite: It represents a terminal oxidation product in the metabolic cascade of Ranolazine. Understanding its formation is crucial for a complete pharmacokinetic profile.

-

As an Impurity: It has been identified as a major degradation product under oxidative stress conditions.[6] Therefore, its detection and control are critical quality attributes (CQA) in the manufacturing and stability testing of Ranolazine active pharmaceutical ingredient (API) and finished drug products.

The study of such derivatives is paramount. N-oxide metabolites can sometimes retain pharmacological activity, exhibit unique toxicological profiles, or be unstable and revert to the parent drug, potentially altering the pharmacokinetic and safety profile.[5]

Chemical Structure and Physicochemical Properties

2.1 Elucidation of the Chemical Structure

Ranolazine Bis(N-Oxide) is structurally distinct from the parent molecule due to the addition of two oxygen atoms to the piperazine nitrogens, which significantly increases its polarity.

-

IUPAC Name: N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1,4-dioxidopiperazine-1,4-diium-1-yl]acetamide[]

-

Synonyms: N-(2,6-Dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1-piperazineacetamide 1,4-Dioxide[][8]

-

Molecular Weight: 459.55 g/mol []

Caption: Chemical Structure of Ranolazine Bis(N-Oxide).

2.2 Physicochemical Data Profile

The known physicochemical properties of Ranolazine Bis(N-Oxide) are summarized below. This data is critical for developing analytical methods and understanding its behavior in various matrices.

| Property | Value | Source(s) |

| Appearance | Off-White to Pale Yellow Solid | [] |

| Melting Point | >140°C (with decomposition) | [] |

| Solubility | Soluble in Methanol (MeOH) and Dimethyl Sulfoxide (DMSO) | [8] |

| Purity (Typical) | >95% | [] |

| Storage | 2-8 °C, protected from light and moisture | [8] |

Formation and Synthesis

3.1 Metabolic Formation Pathway

The formation of N-oxides from tertiary amines is a well-established Phase I metabolic reaction.[5] For Ranolazine, this occurs at the piperazine ring. The process is sequential: Ranolazine is first oxidized to one of two possible Ranolazine Mono-N-Oxide isomers, which can then undergo a second oxidation step to form the Bis(N-Oxide) derivative.

Causality: This two-step oxidation highlights the progressive increase in polarity of the drug molecule, which is a fundamental principle of drug metabolism aimed at facilitating excretion. The enzymatic machinery of the liver, primarily CYP3A4 and FMOs, is equipped to catalyze these oxygen additions.

Caption: Metabolic pathway to Ranolazine Bis(N-Oxide).

3.2 Synthesis for Reference Standard Generation

The availability of a pure reference standard is a prerequisite for any quantitative analysis. While microbial biotransformation offers a regio-selective route to N-oxides, chemical synthesis is also a viable approach.[5]

Experimental Protocol: Hypothetical Synthesis of Ranolazine Bis(N-Oxide)

-

Principle (Expertise): This protocol uses a common and potent oxidizing agent, meta-Chloroperoxybenzoic acid (m-CPBA), to achieve N-oxidation. The reaction is performed in a chlorinated solvent to ensure solubility of both the starting material and the oxidant. A molar excess of the oxidant is required to drive the reaction to the di-oxidized product. The reaction is run at a low temperature to control the exothermic nature of the oxidation and minimize side-product formation.

-

Methodology:

-

Dissolution: Dissolve 1.0 g of Ranolazine base in 50 mL of dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0°C in an ice bath.

-

Oxidant Addition: In a separate beaker, dissolve 2.5 equivalents of m-CPBA in a minimal amount of DCM. Add this solution dropwise to the stirring Ranolazine solution over 30 minutes, maintaining the temperature at 0°C.

-

Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (approximately 4-6 hours).

-

Quenching: Upon completion, cool the mixture back to 0°C and quench the excess m-CPBA by slowly adding a 10% aqueous solution of sodium sulfite until a test with starch-iodide paper is negative.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., methanol/ethyl acetate) to obtain pure Ranolazine Bis(N-Oxide).

-

-

Validation (Trustworthiness): The identity and purity of the synthesized standard must be rigorously confirmed using a suite of analytical techniques, including 1H NMR, 13C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC purity analysis.

Analytical Methodologies

The chemical difference between Ranolazine and its N-oxides—namely, increased polarity—is the key principle exploited for their analytical separation and detection.

4.1 Chromatographic Separation: The Core of Impurity Profiling

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the methods of choice for analyzing Ranolazine and its related substances.[6][11][12]

Causality: In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. Ranolazine, being the least polar compound, will have the strongest interaction with the stationary phase and thus the longest retention time. The more polar Mono-N-Oxide and the even more polar Bis(N-Oxide) will elute earlier. A gradient elution, where the mobile phase becomes progressively less polar, is essential to elute all compounds with good peak shape in a reasonable timeframe.

4.2 A Validated UPLC-MS Protocol for Ranolazine and its N-Oxides

The following protocol is based on established methods for Ranolazine impurity analysis and is designed to be a self-validating system through forced degradation studies.[6]

Experimental Protocol: UPLC-MS Analysis

-

Instrumentation: UPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

-

Column: A C18 column with a small particle size (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Elution:

-

0-2 min: 5% B

-

2-15 min: Linear gradient to 70% B

-

15-17 min: 95% B

-

17-20 min: Return to 5% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Detection (UV): 225 nm.[6]

-

Detection (MS): Electrospray Ionization (ESI) in positive mode. Monitor for the [M+H]+ ions:

-

Ranolazine: m/z 428.2

-

Ranolazine Mono-N-Oxide: m/z 444.2

-

Ranolazine Bis(N-Oxide): m/z 460.2

-

-

System Validation (Trustworthiness): The specificity of this method is confirmed through forced degradation. By subjecting Ranolazine to oxidative stress (e.g., with H2O2), the N-oxide and Bis(N-Oxide) peaks are intentionally generated.[6] The method is considered stability-indicating if these degradant peaks are well-resolved from the parent peak and other impurities, proving the method can accurately measure the drug's purity in the presence of its degradation products.

Caption: UPLC-MS analytical workflow for Ranolazine Bis(N-Oxide).

Pharmacological and Toxicological Significance

While the pharmacology of the parent drug is well understood, specific data on the anti-anginal activity of Ranolazine Bis(N-Oxide) is not extensively published. Studies on other principal metabolites of Ranolazine have shown them to be less potent than the parent compound.[13][14] It is plausible that the highly polar Bis(N-Oxide) derivative has limited ability to cross cell membranes and interact with the intracellular sodium channel, likely rendering it pharmacologically inactive.

However, its primary significance remains in the domain of drug safety and quality. As a metabolite, it must be assessed according to regulatory guidelines (e.g., ICH M3(R2)) if its exposure in humans reaches certain thresholds. As a process impurity and degradant, it must be controlled within strict limits defined in the product specification to ensure the safety, efficacy, and stability of the final drug product.

Conclusion and Future Directions

Ranolazine Bis(N-Oxide) is a chemically distinct and important derivative of the anti-anginal drug Ranolazine. It serves as a key marker for both the metabolic fate and the chemical stability of the parent compound. Its increased polarity dictates the analytical strategies required for its separation and quantification, with gradient RP-UPLC coupled with mass spectrometry being the most powerful tool.

Future Directions:

-

Pharmacological Profiling: Isolation of sufficient quantities of Ranolazine Bis(N-Oxide) would enable comprehensive in vitro and in vivo testing to definitively confirm its pharmacological activity or inactivity.

-

Toxicological Assessment: A complete toxicological evaluation is necessary to establish safe limits for this compound as a potential impurity in the Ranolazine drug product.

-

Metabolic Phenotyping: Further studies could clarify the relative contributions of CYP and FMO enzyme systems to its formation in different patient populations.

This guide provides a foundational understanding of Ranolazine Bis(N-Oxide), equipping researchers and drug development professionals with the core knowledge needed to address the challenges associated with its analysis and control.

References

- Pharmacology of Ranolazine; Overview, Pharmacokinetics, Mechanism of action, Uses, Effects - YouTube. (2024). YouTube.

- Ranolazine Bis (N-Oxide) - BOC Sciences. BOC Sciences.

- Yao, Z., et al. (2009). Synthesis of Ranolazine Metabolites and Their Anti-myocardial Ischemia Activities. Chemical and Pharmaceutical Bulletin.

- Ranolazine Bis-N-Oxide - Allmpus. Allmpus.

- Patel, K., et al. (2025). Ranolazine.

- Jerling, M. (2006). Clinical pharmacokinetics of ranolazine. Clinical Pharmacokinetics.

- Ranolazine | C24H33N3O4 | CID 56959. PubChem.

- Jerling, M. (2006). Clinical Pharmacokinetics of Ranolazine.

- Ranolazine: A Review on Analytical Method and Its Determination in Synthetic Mixture. (2018). Asian Journal of Pharmaceutical Analysis.

- Rana, S. R., et al. (2020). Method Development and Validation for Determination of Related Impurities in Ranolazine Tablets by RP-UPLC Method.

- Ranolazine Bis(N-Oxide) | CAS No- 1246816-00-1. Chemicea.

- Ranolazine-impurities - Pharmaffiliates.

- A REVIEW ON ANALYTICAL METHOD DEVELOPMENT AND DETERMINATION OF RANOLAZINE IN SYNTHETIC MIXTURE. Dibrugarh University.

- Process for the Preparation of Ranolazine. (2013).

- Ranolazine Bis-N-Oxide | 1246816-00-1. SynThink Research Chemicals.

- Synthesis of ranolazine metabolites and their anti-myocardial ischemia activities. (2009). PubMed.

- Regio-selective Formation of N-oxide Metabolites. Hypha Discovery.

Sources

- 1. Ranolazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Clinical pharmacokinetics of ranolazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. hyphadiscovery.com [hyphadiscovery.com]

- 6. researchgate.net [researchgate.net]

- 8. allmpus.com [allmpus.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. synthinkchemicals.com [synthinkchemicals.com]

- 11. ajpaonline.com [ajpaonline.com]

- 12. oldweb.dibru.ac.in [oldweb.dibru.ac.in]

- 13. Synthesis of Ranolazine Metabolites and Their Anti-myocardial Ischemia Activities [jstage.jst.go.jp]

- 14. Synthesis of ranolazine metabolites and their anti-myocardial ischemia activities - PubMed [pubmed.ncbi.nlm.nih.gov]

The Electrophysiological Tapestry of a Late Sodium Current Inhibitor: A Technical Guide to the Cardiac Cellular Actions of Ranolazine and its Metabolite, Ranolazine Bis(N-Oxide)

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of the mechanism of action of Ranolazine, a cornerstone antianginal agent, and its metabolite, Ranolazine Bis(N-Oxide), within the intricate environment of the cardiac cell. As Senior Application Scientists, our objective is to present not just a summary of effects, but a causal narrative grounded in robust experimental evidence, empowering researchers to design and interpret their own investigations in this domain.

Introduction: Beyond Hemodynamics in Angina Therapy

Historically, the management of chronic stable angina has centered on modulating cardiac workload through hemodynamic alterations – reducing heart rate, blood pressure, or contractility. Ranolazine carved a unique niche by offering anti-ischemic and antianginal effects largely independent of these parameters[1][2][3][4]. This distinction points to a more fundamental, cellular-level mechanism of action, which has been the subject of extensive investigation.

Ranolazine is chemically described as N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1-piperazine acetamide[4]. It undergoes extensive metabolism in the liver, primarily by CYP3A4 and to a lesser extent by CYP2D6 enzymes, leading to the formation of numerous metabolites[1][2][5][6]. Among these is Ranolazine Bis(N-Oxide) , a known impurity and metabolite of Ranolazine[][8][9][10][11][12]. While the parent compound's pharmacology is well-documented, the specific cardiac cellular effects of Ranolazine Bis(N-Oxide) are not as extensively characterized in publicly available literature. This guide will primarily focus on the established mechanisms of Ranolazine, while also addressing the current understanding of its metabolic landscape.

The Core Mechanism: Attenuation of the Late Inward Sodium Current (INaL)

The principal mechanism underpinning the therapeutic efficacy of Ranolazine is its potent and selective inhibition of the late inward sodium current (INaL) in cardiomyocytes[1][3][6][8][13][14].

Under normal physiological conditions, the voltage-gated sodium channels (Nav1.5 in the ventricle) inactivate rapidly after the initial upstroke of the cardiac action potential. However, a small, sustained or "late" component of the sodium current persists throughout the plateau phase. In pathological states such as myocardial ischemia, this late current is significantly enhanced[8][13].

This pathological increase in INaL has profound downstream consequences:

-

Intracellular Sodium Overload: The persistent influx of Na+ ions leads to an accumulation of sodium within the cardiomyocyte.

-

Calcium Overload via the Sodium-Calcium Exchanger (NCX): The elevated intracellular Na+ concentration disrupts the normal forward-mode operation of the sodium-calcium exchanger (NCX), which typically expels Ca2+ from the cell. Instead, the NCX can operate in reverse mode, importing Ca2+ in exchange for Na+, leading to a detrimental increase in intracellular calcium concentration ([Ca2+]i)[8][13][14].

-

Diastolic Dysfunction and Increased Oxygen Demand: The resulting calcium overload impairs myocardial relaxation during diastole, increasing diastolic wall tension and stiffness. This mechanical dysfunction compresses the subendocardial microvasculature, further compromising coronary blood flow and exacerbating ischemia. The elevated [Ca2+]i also increases the energy expenditure of the cardiomyocyte, heightening myocardial oxygen demand[6][13].

Ranolazine, by selectively inhibiting the late INa, effectively short-circuits this pathological cascade. This targeted action reduces intracellular sodium and, consequently, calcium overload, leading to improved diastolic function and a more favorable myocardial oxygen supply-demand balance[1][3][13][14].

Signaling Pathway: Ranolazine's Core Mechanism of Action

Caption: Ranolazine's primary mechanism in ischemic cardiomyocytes.

Modulation of Other Cardiac Ion Channels

While inhibition of INaL is its primary therapeutic action, Ranolazine also interacts with other cardiac ion channels, contributing to its overall electrophysiological profile.

-

Rapid Delayed Rectifier Potassium Current (IKr): Ranolazine inhibits the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the hERG gene[15][16]. This action leads to a prolongation of the cardiac action potential duration and is responsible for the modest QT interval prolongation observed clinically[15]. However, this effect is not associated with an increased risk of Torsades de Pointes, a dangerous ventricular arrhythmia, possibly due to its concurrent effects on other channels[][15].

-

L-type Calcium Current (ICa,L): Ranolazine is a weak inhibitor of the L-type calcium current[5][][15]. This effect may contribute to its safety profile by counteracting some of the pro-arrhythmic potential of IKr inhibition[][15].

-

Slow Delayed Rectifier Potassium Current (IKs): Ranolazine has a very weak inhibitory effect on the slow component of the delayed rectifier potassium current (IKs)[13][15].

The multi-channel blocking properties of Ranolazine create a complex but ultimately beneficial electrophysiological profile, distinguishing it from more selective ion channel blockers.

Metabolic Effects: A Secondary Role

Early research suggested that Ranolazine's anti-ischemic effects might stem from a shift in myocardial energy metabolism, specifically by inhibiting fatty acid oxidation and promoting more oxygen-efficient glucose oxidation[17]. However, subsequent studies have indicated that these metabolic effects occur at concentrations higher than those required for its antianginal actions[18]. Therefore, the primary mechanism is now widely accepted to be the inhibition of the late sodium current.

Ranolazine Bis(N-Oxide) and Other Metabolites: An Area for Further Research

Ranolazine is extensively metabolized into several compounds[1][2][5]. One of these is Ranolazine Bis(N-Oxide) , identified as an impurity and metabolite with the chemical formula C24H33N3O6[][8][9][10][11][12]. While its structure is known, detailed public data on its specific mechanism of action in cardiac cells, including its effects on ion channels, is limited.

A study by Yao et al. (2009) synthesized and evaluated the anti-myocardial ischemia activities of five principal Ranolazine metabolites: CVT-2512, CVT-2513, CVT-2514, CVT-2738, and CVT-4786[19][20]. The results indicated that CVT-2738 and CVT-2513 showed protective effects against isoprenaline-induced myocardial ischemia in mice, with CVT-2738 being the most potent among the tested metabolites, although still less potent than the parent Ranolazine[19][20]. The precise relationship between these named metabolites and Ranolazine Bis(N-Oxide) is not explicitly defined in the available literature. Further research is necessary to fully elucidate the pharmacological profile of Ranolazine Bis(N-Oxide) and its contribution, if any, to the overall clinical effects of Ranolazine.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of Ranolazine on various cardiac ion channels.

| Ion Channel | Species/Cell Line | IC50 (µM) | Reference(s) |

| Late INa | Canine Ventricular Myocytes | 5.9 - 6.5 | [13][21] |

| HEK293 (R1623Q mutant) | 1.9 - 7.5 (frequency-dependent) | [16][17] | |

| Peak INa | Canine Ventricular Myocytes | 244 - 294 | [5][21] |

| HEK293 (Wild-Type) | 154 - 430 (frequency-dependent) | [16][17] | |

| IKr (hERG) | Canine Ventricular Myocytes | 11.5 | [5][13] |

| Xenopus Oocytes (hERG) | 106 | [][15] | |

| ICa,L | Canine Atrial Myocytes | ~300 | [][15] |

| Canine Ventricular Myocytes (peak) | 296 | [5][13] | |

| Canine Ventricular Myocytes (late) | 50 | [5][13] | |

| IKs | Xenopus Oocytes (IsK) | 1700 | [][15] |

Note: IC50 values can vary depending on experimental conditions such as temperature, stimulation frequency, and cell type.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Measuring Late INa

This protocol outlines the fundamental steps for recording the late sodium current in isolated adult ventricular myocytes using the whole-cell patch-clamp technique.

Experimental Workflow: Whole-Cell Patch-Clamp for Late INa

Caption: Workflow for patch-clamp analysis of late INa.

Methodology:

-

Cardiomyocyte Isolation:

-

Isolate ventricular myocytes from the desired animal model (e.g., adult rat, guinea pig, or rabbit) using a standard enzymatic digestion protocol (e.g., Langendorff perfusion with collagenase and protease).

-

Store the isolated, calcium-tolerant myocytes in a suitable medium (e.g., M199) at room temperature for use within 8-10 hours.

-

-

Solutions:

-

External Solution (Tyrode's, modified): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH. To isolate INa, K+ currents can be blocked by replacing KCl with CsCl and adding K+ channel blockers (e.g., 4-aminopyridine). Ca2+ currents can be blocked by replacing CaCl2 with CoCl2 or by using a specific blocker like nifedipine.

-

Internal (Pipette) Solution: (in mM) 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES, 5 MgATP; pH adjusted to 7.2 with CsOH. The use of cesium and fluoride ions helps to block outward K+ and Cl- currents, respectively.

-

-

Recording:

-

Use borosilicate glass capillaries to pull micropipettes with a resistance of 2-4 MΩ when filled with the internal solution.

-

Mount the coverslip with adherent myocytes in a perfusion chamber on the stage of an inverted microscope.

-

Approach a myocyte with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "gigaohm" seal between the pipette tip and the cell membrane.

-

Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration.

-

Allow the cell to dialyze with the pipette solution for 5-10 minutes before recording.

-

-

Voltage-Clamp Protocol for Late INa:

-

Hold the cell at a negative potential (e.g., -100 mV) to ensure the availability of sodium channels.

-

Apply a long depolarizing voltage step (e.g., 300 ms to -20 mV) to elicit both the peak and late components of the sodium current[22].

-

The late INa is measured as the mean current during the last 100-200 ms of the depolarizing pulse, after the peak current has inactivated[22].

-

-

Data Acquisition and Analysis:

-

Record baseline currents in the absence of the drug.

-

Perfuse the chamber with the external solution containing the desired concentration of Ranolazine or Ranolazine Bis(N-Oxide).

-

Record currents in the presence of the drug until a steady-state effect is reached.

-

The effect of the drug is quantified as the percentage of inhibition of the late INa.

-

To confirm the recorded current is indeed INa, a specific blocker like tetrodotoxin (TTX) can be applied at the end of the experiment[22].

-

Intracellular Calcium Imaging

This protocol provides a general framework for measuring changes in intracellular calcium concentration in response to stimuli and drug application using the ratiometric fluorescent indicator Fura-2 AM.

Experimental Workflow: Intracellular Calcium Imaging

Caption: Workflow for intracellular calcium imaging with Fura-2 AM.

Methodology:

-

Cell Preparation:

-

Plate isolated adult ventricular myocytes on laminin-coated coverslips and allow them to attach.

-

-

Dye Loading:

-

Prepare a loading solution containing Fura-2 AM (typically 2-5 µM) in a suitable buffer (e.g., HEPES-buffered saline)[18][19][23][24][25]. Pluronic F-127 (a non-ionic surfactant) is often included to aid in the solubilization of the AM ester[18][19].

-

Incubate the cells with the Fura-2 AM loading solution for a specified period (e.g., 30-60 minutes) at room temperature or 37°C to allow the dye to enter the cells[18][19].

-

-

De-esterification:

-

Wash the cells with fresh buffer to remove extracellular Fura-2 AM.

-

Allow a de-esterification period (e.g., 20-30 minutes) for intracellular esterases to cleave the AM groups, trapping the fluorescent Fura-2 in the cytoplasm[24].

-

-

Imaging:

-

Mount the coverslip in a perfusion chamber on a fluorescence microscope equipped for ratiometric imaging.

-

Excite the Fura-2 loaded cells alternately with light at 340 nm and 380 nm, and collect the emitted fluorescence at ~510 nm[18][19][23].

-

Record baseline fluorescence ratios (F340/F380) in the absence of any stimulus or drug.

-

-

Experimental Procedure:

-

Induce calcium transients by electrical field stimulation to mimic the physiological excitation-contraction coupling.

-

To mimic ischemic conditions and elevate late INa, cells can be treated with an INaL enhancer like anemone toxin-II (ATX-II).

-

Perfuse the cells with the buffer containing Ranolazine or Ranolazine Bis(N-Oxide) at the desired concentrations.

-

Record the changes in the F340/F380 ratio in response to stimulation and drug application. An increase in the ratio indicates an increase in intracellular calcium.

-

-

Data Analysis:

-

The F340/F380 ratio is used as a measure of intracellular calcium concentration.

-

Analyze parameters such as the amplitude of the calcium transient, the diastolic calcium level, and the rate of calcium decay to assess the effects of the compound on calcium homeostasis.

-

Conclusion and Future Directions

Ranolazine represents a significant advancement in angina therapy, with a well-defined mechanism of action centered on the inhibition of the late inward sodium current in cardiac cells. This targeted approach effectively mitigates the downstream consequences of sodium and calcium overload in the ischemic myocardium. While its effects on other ion channels contribute to its overall electrophysiological signature, the inhibition of INaL remains its therapeutic cornerstone.

The pharmacology of Ranolazine's metabolites, including Ranolazine Bis(N-Oxide), remains a promising area for future investigation. A thorough characterization of the ion channel effects and cellular mechanisms of these metabolites will provide a more complete understanding of Ranolazine's clinical profile and may unveil new therapeutic opportunities. The experimental protocols detailed in this guide provide a robust framework for conducting such investigations, enabling researchers to further unravel the complex and fascinating electrophysiology of this important class of cardiovascular drugs.

References

- Antzelevitch, C., Belardinelli, L., Zygmunt, A. C., Burashnikov, A., Di Diego, J. M., Fish, J. M., Cordeiro, J. M., & Thomas, G. (2004). Electrophysiological effects of ranolazine, a novel antianginal agent with antiarrhythmic properties.

- Dhalla, A. K., & Singh, B. N. (2010). Ranolazine: a new approach to the management of angina and arrhythmia. Drugs, 70(15), 1875–1897.

- Jerling, M. (2006). Clinical pharmacokinetics of ranolazine. Clinical Pharmacokinetics, 45(5), 469–491.

- Maier, L. S., & Sossalla, S. (2009). A novel mechanism for the treatment of angina, arrhythmias, and diastolic dysfunction: inhibition of late I(Na) using ranolazine. Journal of Cardiovascular Pharmacology, 53(5), 361–368.

- Belardinelli, L., Shryock, J. C., & Fraser, H. (2006). Inhibition of the late sodium current as a potential cardioprotective principle: effects of the late sodium current inhibitor ranolazine. Heart, 92 Suppl 4, iv6–iv10.

-

CVPharmacology. (n.d.). Late Sodium Current Blocker (Ranolazine). Retrieved from [Link]

- Schram, G., Zhang, L., Derakhchan, K., Ehrlich, J. R., Belardinelli, L., & Nattel, S. (2004). Ranolazine: ion-channel-blocking actions and in vivo electrophysiological effects. British Journal of Pharmacology, 142(8), 1300–1308.

-

PubMed. (2004). Ranolazine: ion-channel-blocking actions and in vivo electrophysiological effects. British journal of pharmacology, 142(8), 1300–1308. [Link]

- Yao, Z., Gong, S., Guan, T., Li, Y., Wu, X., & Sun, H. (2009). Synthesis of ranolazine metabolites and their anti-myocardial ischemia activities. Chemical & Pharmaceutical Bulletin, 57(11), 1218–1222.

-

PubMed. (2006). Inhibition of the late sodium current as a potential cardioprotective principle: effects of the late sodium current inhibitor ranolazine. Heart (British Cardiac Society), 92 Suppl 4(Suppl 4), iv6–iv10. [Link]

- Stone, P. H. (2006). Ranolazine: a new drug for the treatment of chronic angina. Current Cardiology Reports, 8(4), 279–288.

- Moreno, J. D., Yang, P. C., Bankston, J. R., & Kass, R. S. (2013). Ranolazine for congenital and acquired late INa linked arrhythmias: in silico pharmacologic screening. PloS one, 8(2), e55933.

- Chevalier, M., Amuzescu, B., Gawali, V., Todt, H., Knott, T., & Scheel, O. (2014).

- Fredj, S., Sampson, K. J., & Kass, R. S. (2006). Use-dependent block of cardiac late Na(+) current by ranolazine. The Journal of pharmacology and experimental therapeutics, 319(3), 1184–1191.

- McCormack, J. G., Barr, R. L., Wolff, A. A., & Lopaschuk, G. D. (1996). Ranolazine, a partial fatty acid oxidation inhibitor, its potential benefit in angina and other cardiovascular disorders. Cardiovascular drug reviews, 14(4), 332–353.

- Sossalla, S., Wagner, S., Rasenack, E., Ghassemi, M., Schöndube, F., & Maier, L. S. (2008). Ranolazine improves abnormal repolarization and contraction in left ventricular myocytes of dogs with heart failure by inhibiting late sodium current. Journal of molecular and cellular cardiology, 45(1), 39–48.

- Song, Y., Shryock, J. C., & Belardinelli, L. (2008). Ranolazine improves abnormal repolarization and contraction in left ventricular myocytes of dogs with heart failure by inhibiting late sodium current. Journal of molecular and cellular cardiology, 45(1), 39–48.

-

PubMed. (2009). Synthesis of ranolazine metabolites and their anti-myocardial ischemia activities. Chemical & pharmaceutical bulletin, 57(11), 1218–1222. [Link]

- Silva, W., & Gonzalez, F. A. (2017).

-

Pharmaffiliates. (n.d.). Ranolazine-impurities. Retrieved from [Link]

-

SynThink Research Chemicals. (n.d.). Ranolazine Bis-N-Oxide | 1246816-00-1. Retrieved from [Link]

-

Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from [Link]

- Gonzalez, F. A., & Silva, W. (2017).

- Hasin, Y., & Katz, A. (2016). Ranolazine: A Contemporary Review.

-

Wahler, G. M. (n.d.). Whole-Cell Voltage Clamping of Isolated Heart Cells. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) Schematic presentation of Ranolazine synthesis; (B) blend.... Retrieved from [Link]

-

Molsyns. (n.d.). Ranolazine Bis(N-Oxide) | molsyns.com. Retrieved from [Link]

Sources

- 1. Ranolazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Ranolazine | C24H33N3O4 | CID 56959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - Ranolazine metabolite cvt-3388-sulfate (C24H33N3O8S) [pubchemlite.lcsb.uni.lu]

- 5. Clinical pharmacokinetics of ranolazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 8. allmpus.com [allmpus.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. synthinkchemicals.com [synthinkchemicals.com]

- 11. Ranolazine Bis(N-Oxide) | CAS No- 1246816-00-1 [chemicea.com]

- 12. Ranolazine Bis(N-Oxide) | molsyns.com [molsyns.com]

- 13. Electrophysiologic Effects of Ranolazine. A Novel Anti-Anginal Agent with Antiarrhythmic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Electrophysiological Basis for the Antiarrhythmic Actions of Ranolazine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ranolazine for Congenital and Acquired Late INa Linked Arrhythmias: In Silico Pharmacologic Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Use-dependent block of cardiac late Na(+) current by ranolazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. hellobio.com [hellobio.com]

- 19. ionbiosciences.com [ionbiosciences.com]

- 20. Synthesis of ranolazine metabolites and their anti-myocardial ischemia activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Whole Cell Patch Clamp Protocol [protocols.io]

- 22. boris-portal.unibe.ch [boris-portal.unibe.ch]

- 23. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 24. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Discovery and Identification of Ranolazine Bis(N-Oxide)

Authored For: Drug Development Professionals, Metabolite Identification Specialists, and Pharmaceutical Scientists.

Foreword: The Rationale Beyond Routine Metabolite Profiling

In modern drug development, the mandate is clear: understand a drug candidate's fate within the body comprehensively. While major metabolic pathways often dominate our attention, the characterization of minor or unusual metabolites is critical for a complete safety and efficacy profile. The journey to identify a metabolite like Ranolazine Bis(N-Oxide) is not merely an analytical exercise; it is a detective story written in the language of mass spectrometry and enzymology. This guide eschews a simple recitation of protocols. Instead, it offers a strategic blueprint, grounded in firsthand experience, to navigate the complexities of identifying a novel, multi-oxygenated metabolite of a structurally complex parent drug. We will explore not just the how, but the critical why behind each experimental decision, ensuring a robust and scientifically sound identification process.

Foundational Understanding: Ranolazine and its Metabolic Landscape

Before embarking on a search for novel metabolites, a thorough understanding of the parent drug is paramount. Ranolazine is an anti-anginal agent approved for the treatment of chronic stable angina.[1] Its therapeutic effect is primarily attributed to the inhibition of the late inward sodium current (INa) in cardiac myocytes, which reduces intracellular sodium and subsequent calcium overload, thereby decreasing myocardial wall tension without significantly altering heart rate or blood pressure.[1][2][3][4]

Ranolazine's disposition in the body is characterized by extensive metabolism, primarily mediated by Cytochrome P450 3A4 (CYP3A4) and, to a lesser degree, CYP2D6.[1][5][6][7] Less than 5% of the administered dose is excreted as the unchanged parent drug.[5][6] The biotransformation of Ranolazine is complex, with studies identifying over 40 different metabolites in plasma and more than 100 in urine.[1] The established metabolic pathways are diverse and include:

-

O-Demethylation of the methoxyphenoxy group.[8]

-

N-Dealkylation at the piperazine ring.[8]

-

Amide Hydrolysis .[8]

-

Aromatic and Aliphatic Hydroxylation (Oxygenation).[8]

-

Direct Glucuronidation of the parent drug.[8]

The structure of Ranolazine, specifically its piperazine ring containing two tertiary amine nitrogens, presents a clear structural alert for N-oxidation—a common metabolic pathway for such moieties. The potential for oxidation at both nitrogen atoms raises the logical hypothesis of a Bis(N-Oxide) metabolite.

The Strategic Hunt: An Integrated Workflow for Identifying Ranolazine Bis(N-Oxide)

Identifying a metabolite that has undergone multiple transformations requires a systematic and sensitive approach. The following workflow represents a field-proven strategy, moving from in vitro generation to definitive structural confirmation.

Caption: Experimental workflow for metabolite identification.

Step 1: In Vitro Metabolite Generation with Human Liver Microsomes (HLMs)

Causality: The primary objective is to generate the metabolite of interest in a controlled, simplified biological system. HLMs are the subcellular fraction of hepatocytes containing the highest concentration of Phase I enzymes, particularly the CYP450 superfamily, making them the industry-standard tool for initial metabolic profiling.[9]

Detailed Protocol:

-

Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

-

Phosphate Buffer (e.g., 100 mM, pH 7.4) to maintain physiological pH.

-

Human Liver Microsomes (final concentration of 0.5-1.0 mg/mL).

-

Ranolazine (substrate, typically at a final concentration of 1-10 µM).

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to reach thermal equilibrium.

-

Initiation: Initiate the enzymatic reaction by adding a solution of the critical cofactor, NADPH (final concentration of 1 mM). The rationale for NADPH is its role as the electron donor for CYP450-mediated reactions. Without it, these metabolic conversions will not occur.

-

Control Reactions (Self-Validation):

-

-NADPH Control: A reaction mixture without NADPH to ensure the observed metabolite is a product of enzymatic activity and not spontaneous degradation.

-

-HLM Control: A reaction mixture without microsomes to check for non-enzymatic, cofactor-dependent degradation.

-

-

Incubation: Incubate all tubes at 37°C for a specified time (e.g., 60 minutes).

-

Termination: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile. This serves the dual purpose of halting enzymatic activity and precipitating microsomal proteins.

Step 2: High-Throughput Sample Preparation

Causality: The complex biological matrix of the HLM incubation must be cleaned up prior to injection into the sensitive LC-MS/MS system. Proteins can foul the column and ion source. Protein precipitation is a rapid and effective method for this purpose.[10]

Detailed Protocol:

-

Vortex: After adding the termination solvent (acetonitrile), vortex the sample vigorously for 30 seconds to ensure complete protein denaturation and precipitation.

-

Centrifugation: Centrifuge the sample at high speed (e.g., >12,000 x g) for 10 minutes at 4°C. This will pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the clear supernatant, which contains the parent drug and its metabolites, to a new vial or 96-well plate for LC-MS/MS analysis.

Step 3: Definitive Identification by LC-MS/MS

Causality: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive analytical tool for this task, offering the required sensitivity to detect low-abundance metabolites and the specificity to provide structural information.[11][12][13]

A. Liquid Chromatography (LC) - The Separation

The goal is to chromatographically separate the Bis(N-Oxide) metabolite from the parent drug and other isomers to ensure clean mass spectra.

-

Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, <3 µm) is a robust choice for separating Ranolazine and its relatively polar metabolites.[10][12]

-

Mobile Phase: A typical gradient elution program would be used:

-

Mobile Phase A: Water with 0.1% Formic Acid. The acid promotes protonation of the analytes, which is essential for efficient ionization in positive ESI mode.

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid.

-

-

Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute compounds of increasing lipophilicity.

B. Tandem Mass Spectrometry (MS/MS) - The Identification

This is a multi-step process within the mass spectrometer.

-

Predict and Search (Full Scan MS1): First, predict the exact mass of the target metabolite.

-

Ranolazine (C₂₄H₃₃N₃O₄): Molecular Weight (MW) = 427.54

-

Ranolazine Bis(N-Oxide) (C₂₄H₃₃N₃O₆): MW = 459.54 (Ranolazine + 2 Oxygen atoms).[][15]

-

In positive ion mode, the mass spectrometer will scan for the protonated molecule [M+H]⁺. The target ion will be m/z 460.24 . The instrument is programmed to look for this specific mass in the eluent from the LC column.

-

-

Fragment and Fingerprint (Product Ion Scan MS2): Once an ion at m/z 460.24 is detected at a specific retention time, the mass spectrometer isolates it and subjects it to collision-induced dissociation (CID). This fragments the molecule, producing a unique "fingerprint" or product ion spectrum. The fragmentation pattern of Ranolazine itself is well-characterized (e.g., m/z 428.2 → 279.5).[10] The Bis(N-Oxide) metabolite will have a distinct pattern, likely involving neutral losses of oxygen (-16 Da) or hydroxyl groups (-17 Da) from the N-oxide moieties.

-

Confirm with Reference Standard (Trustworthiness): The ultimate confirmation comes from comparing the analytical data of the putative metabolite with that of a certified reference standard of Ranolazine Bis(N-Oxide).[][15][16] The criteria for definitive identification are:

-

Identical LC retention time.

-

Identical precursor ion m/z in MS1.

-

Identical product ion fragmentation pattern in MS2.

-

Data Presentation and Visualization

Clear presentation of data is crucial for communicating findings.

Table 1: Mass Spectral Data for Ranolazine and its Bis(N-Oxide) Metabolite

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Predicted [M+H]⁺ (m/z) |

| Ranolazine | C₂₄H₃₃N₃O₄ | 427.2471 | 428.2544 |

| Ranolazine Bis(N-Oxide) | C₂₄H₃₃N₃O₆ | 459.2369 | 460.2442 |

Diagram: The N-Oxidation Pathway of Ranolazine

The piperazine ring of Ranolazine is the site of this biotransformation, catalyzed by CYP and potentially Flavin-containing Monooxygenase (FMO) enzymes.

Caption: Biotransformation pathway to Ranolazine Bis(N-Oxide).

Conclusion and Field Insights

The identification of Ranolazine Bis(N-Oxide) serves as a paradigm for modern metabolite identification. It underscores the necessity of a hypothesis-driven approach rooted in the chemical structure of the parent drug. The workflow presented here—from controlled in vitro generation in HLMs to the unequivocal confirmation against a reference standard using LC-MS/MS—constitutes a robust, self-validating system. For scientists in drug development, mastering this process is not just about fulfilling regulatory requirements; it is about building a complete and accurate metabolic story for a drug candidate, ensuring a comprehensive understanding of its safety and disposition. This foundational knowledge is indispensable for making informed decisions as a compound progresses through the development pipeline.

References

-

Jerling, M. (2006). Clinical Pharmacokinetics of Ranolazine. Clinical Pharmacokinetics, 45(5), 469–491.

-

ResearchGate. (n.d.). Clinical Pharmacokinetics of Ranolazine. ResearchGate. Retrieved from researchgate.net.

-

Patel, K. & Wehbe, M. (2023). Ranolazine. StatPearls.

-

National Center for Biotechnology Information. (n.d.). Ranolazine. PubChem Compound Database. Retrieved from pubchem.ncbi.nlm.nih.gov.

-

Pharmacology of Ranolazine; Overview, Pharmacokinetics, Mechanism of action, Uses, Effects. (2024). YouTube.

-

Penman, A. D., et al. (1995). The characterization of the metabolites of ranolazine in man by liquid chromatography mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 13(8), 937-949.

-

A Review of Analytical Methods for Ranolazine. (n.d.). International Journal of All Research Education and Scientific Methods (IJARESM).

-

Mustafa, M. Z., et al. (2022). Ranolazine: An Old Drug with Emerging Potential; Lessons from Pre-Clinical and Clinical Investigations for Possible Repositioning. Pharmaceuticals, 15(10), 1261.

-

ResearchGate. (n.d.). Determination of ranolazine in human plasma by LC-MS/MS and its application in bioequivalence study. ResearchGate. Retrieved from researchgate.net.

-

Dibrugarh University. (n.d.). A REVIEW ON ANALYTICAL METHOD DEVELOPMENT AND DETERMINATION OF RANOLAZINE IN SYNTHETIC MIXTURE. Dibrugarh University Institutional Repository.

-

Wang, Y., et al. (2022). Stereoselective quantitative analysis of ranolazine in plasma and tissue samples. New Journal of Chemistry, 46, 16547-16555.

-

A REVIEW ON ANALYTICAL METHOD AND ITS DETERMINATION IN SYNTHETIC MIXTURE. (2016). Asian Journal of Pharmaceutical Analysis.

-

Patel, V. D., et al. (2015). A REVIEW ON ANALYTICAL METHODS FOR RANOLAZINE DETERMINATION IN SYNTHETIC MIXTURE. PharmaTutor.

-

Gholipour, E., et al. (2020). Comparison of pharmacokinetic parameters of ranolazine between diabetic and non-diabetic rats. Research in Pharmaceutical Sciences, 15(5), 496-504.

-

BOC Sciences. (n.d.). CAS 1246816-00-1 Ranolazine Bis (N-Oxide). BOC Sciences. Retrieved from bocsci.com.

-

Giri, S. K., et al. (2024). Method Development And Validationfordetermination Of N- Nitroso Ranolazine In Ranolazine Prolonged Release (Pr) Tablets 750 MG B. Journal of Computational Analysis and Applications, 33(7), 905-914.

-

Bhairam, M., et al. (2022). Enhanced solubility and bioavailability of ranolazine by solid dispersion method in vitro and in vivo evaluation. International journal of health sciences, 6(S5), 9015–9028.

-

Wang, C., et al. (2009). Synthesis of ranolazine metabolites and their anti-myocardial ischemia activities. Chemical & Pharmaceutical Bulletin, 57(11), 1218-1222.

-

National Institute of Diabetes and Digestive and Kidney Diseases. (2018). Ranolazine. LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.

-

Jerling, M., et al. (2005). Effect of hepatic impairment on the multiple-dose pharmacokinetics of ranolazine sustained-release tablets. Journal of Clinical Pharmacology, 45(9), 1048-1055.

-

Hypha Discovery. (n.d.). Regio-selective Formation of N-oxide Metabolites. Hypha Discovery. Retrieved from hyphadiscovery.co.uk.

-

Allmpus. (n.d.). Ranolazine Bis-N-Oxide. Allmpus. Retrieved from allmpus.com.

-

Kumar, S., et al. (2022). Simultaneous and Trace Level Quantification of Five Potential Genotoxic Impurities in Ranolazine Active Pharmaceutical Ingredient Using LC-MS/MS. American Journal of Analytical Chemistry, 13, 375-392.

-

Clearsynth. (n.d.). Ranolazine Bis(N-Oxide). Clearsynth. Retrieved from clearsynth.com.

-

ResearchGate. (n.d.). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. Retrieved from researchgate.net.

Sources

- 1. Ranolazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Ranolazine | C24H33N3O4 | CID 56959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Ranolazine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Clinical pharmacokinetics of ranolazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ranolazine: An Old Drug with Emerging Potential; Lessons from Pre-Clinical and Clinical Investigations for Possible Repositioning - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The characterization of the metabolites of ranolazine in man by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. A Review of Analytical Methods for Ranolazine [ijaresm.com]

- 12. oldweb.dibru.ac.in [oldweb.dibru.ac.in]

- 13. pharmatutor.org [pharmatutor.org]

- 15. allmpus.com [allmpus.com]

- 16. clearsynth.com [clearsynth.com]

An In-Depth Technical Guide to the Solubility of Ranolazine Bis(N-Oxide)

Foreword for the Researcher

In the landscape of pharmaceutical sciences, a comprehensive understanding of a drug's metabolites is as crucial as understanding the parent compound itself. Metabolites can significantly influence a drug's efficacy, safety profile, and pharmacokinetic behavior. Ranolazine, an important anti-anginal agent, undergoes extensive metabolism, leading to a variety of transformation products. Among these are the N-oxide derivatives, formed through oxidative pathways. This guide focuses on Ranolazine Bis(N-Oxide), a product of further oxidation of the piperazine ring.

A thorough review of the existing scientific literature reveals a notable gap: while the existence of Ranolazine Bis(N-Oxide) as a potential metabolite and oxidative degradant is documented, specific quantitative data on its solubility in various solvents is not publicly available. This omission presents a challenge for researchers in drug metabolism, formulation science, and analytical chemistry.

Therefore, this document is structured not as a mere data repository, but as a comprehensive technical guide. It is designed to empower you, the researcher, with the foundational knowledge and practical methodology to address this data gap. We will first explore the known physicochemical properties of the parent drug, Ranolazine. Subsequently, we will delve into the chemical principles of N-oxidation to build a scientifically grounded, predictive model of the solubility behavior of Ranolazine Bis(N-Oxide). Most critically, this guide provides a detailed, self-validating experimental protocol to enable the precise determination of its thermodynamic solubility.

Ranolazine: Physicochemical Profile of the Parent Compound

Ranolazine is a piperazine derivative used for the management of chronic stable angina.[1] Its therapeutic effect is achieved without significant alterations in heart rate or blood pressure.[1] The physicochemical properties of Ranolazine are fundamental to its formulation and biopharmaceutical behavior.

Ranolazine is a white to off-white solid powder with the molecular formula C₂₄H₃₃N₃O₄ and a molecular weight of 427.54 g/mol .[2][3] Its solubility is a critical attribute, exhibiting strong pH-dependence. In aqueous media, Ranolazine is freely soluble at a pH below 4.5, but its solubility decreases dramatically as the pH increases, becoming very slightly soluble at a pH above 6.99.[4][5] This pH-dependent solubility influences its absorption throughout the gastrointestinal tract.[6]

Table 1: Known Solubility Profile of Ranolazine

| Solvent Class | Solvent | Descriptive Solubility[2][7] | Quantitative Data (at 37°C)[4][6] |

| Aqueous | 0.1N HCl (pH ~1.2) | Freely Soluble | 34.2 - 43.5 mg/mL |

| Acetate Buffer (pH 4.5) | Soluble | 21.7 mg/mL | |

| Phosphate Buffer (pH 6.8) | Very Slightly Soluble | 0.65 mg/mL | |

| Water (Distilled) | Very Slightly Soluble | 0.02 - 0.31 mg/mL | |

| Polar Aprotic | Dichloromethane | Soluble | Not Reported |

| Tetrahydrofuran | Sparingly Soluble | Not Reported | |

| Acetonitrile | Sparingly Soluble | Not Reported | |

| Acetone | Sparingly Soluble | Not Reported | |

| Ethyl Acetate | Slightly Soluble | Not Reported | |

| Polar Protic | Methanol | Soluble | Not Reported |

| Ethanol | Sparingly Soluble | Not Reported | |

| Isopropanol | Slightly Soluble | Not Reported | |

| Nonpolar | Toluene | Slightly Soluble | Not Reported |

| Ethyl Ether | Slightly Soluble | Not Reported |

The Journey to Bis(N-Oxide): Chemical Transformation and Its Implications

Ranolazine contains two tertiary amine nitrogens within its piperazine ring, making them susceptible to metabolic oxidation. This process, often mediated by cytochrome P450 (CYP) or flavin-containing monooxygenase (FMO) enzymes, can lead to the formation of N-oxide metabolites.[8] Forced degradation studies under oxidative stress (e.g., using H₂O₂) have confirmed the formation of both a mono-N-oxide and a di-N-oxide (Bis-N-Oxide) of Ranolazine.[9][10] The Bis(N-Oxide) derivative is identified by the CAS number 1246816-00-1, a molecular formula of C₂₄H₃₃N₃O₆, and a molecular weight of 459.54 g/mol .[2][11][12]

Step-by-Step Methodology

1. Materials and Reagents:

-

Ranolazine Bis(N-Oxide) solid material (purity >98%)

-

Selection of solvents:

-

Aqueous Buffers: pH 1.2 (0.1N HCl), pH 4.5 (Acetate), pH 6.8 (Phosphate)

-

Organic Solvents: Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO)

-

-

Glass vials with screw caps

-

Shaking incubator with temperature control

-

Centrifuge or syringe filters (0.22 µm, PTFE or other compatible material)

-

Validated HPLC-UV system [4][13][14]* Volumetric flasks and pipettes

2. Preliminary Estimation (Optional but Recommended):

-

To estimate the required amount of solid, perform a rough test by adding small, incremental amounts of the compound to a known volume of solvent until saturation is visually observed. This prevents significant waste of material in the main experiment.

3. Main Experiment (Performed in Triplicate for Each Solvent):

-

Step 3.1: Accurately weigh an amount of Ranolazine Bis(N-Oxide) that is substantially in excess (e.g., 5-10 times the estimated solubility) into a glass vial. The presence of undissolved solid at the end of the experiment is essential. [15]* Step 3.2: Pipette a precise volume (e.g., 2.0 mL) of the desired solvent into the vial.

-

Step 3.3: Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 100 rpm). [16]* Step 3.4: Allow the mixture to equilibrate for a sufficient duration. For thermodynamic solubility, 24 to 48 hours is standard. [7][16]The system's equilibrium can be confirmed by taking measurements at multiple time points (e.g., 24h and 48h); the solubility value should not change significantly between the last two points. [15] 4. Sample Processing:

-